molecular formula C5H6ClF3O2S B2573772 [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride CAS No. 1228450-49-4

[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride

Cat. No.: B2573772
CAS No.: 1228450-49-4
M. Wt: 222.61
InChI Key: XQVXYKKWUAPBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride is a specialized organosulfur compound characterized by a cyclopropane ring substituted with a trifluoromethyl (-CF₃) group and a methanesulfonyl chloride (-SO₂Cl) moiety. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in the preparation of sulfonamide derivatives or as an electrophilic reagent. The trifluoromethyl group enhances electronegativity and metabolic stability, while the cyclopropane ring introduces steric constraints that influence reaction pathways .

Properties

IUPAC Name

[1-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF3O2S/c6-12(10,11)3-4(1-2-4)5(7,8)9/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVXYKKWUAPBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228450-49-4
Record name [1-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride typically involves the reaction of cyclopropylmethanol with trifluoromethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

Cyclopropylmethanol+Trifluoromethylsulfonyl chloride[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride+HCl\text{Cyclopropylmethanol} + \text{Trifluoromethylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopropylmethanol+Trifluoromethylsulfonyl chloride→[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride+HCl

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates under specific conditions.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or thiols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate salts.

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of sulfides or thiols.

Scientific Research Applications

Chemistry:

    Synthesis of Pharmaceuticals: [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those containing trifluoromethyl groups which enhance metabolic stability and bioavailability.

    Organic Synthesis: It serves as a reagent for introducing the trifluoromethyl group into organic molecules, which can significantly alter their chemical and physical properties.

Biology and Medicine:

    Drug Development: The compound is utilized in the development of new drugs, especially those targeting enzymes or receptors that interact with sulfonyl groups.

    Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.

Industry:

    Agrochemicals: The compound is employed in the synthesis of agrochemicals, including herbicides and pesticides, where the trifluoromethyl group enhances efficacy and environmental stability.

    Materials Science: It is used in the development of advanced materials with unique properties, such as increased hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various functional groups. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in chemical synthesis.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or modify the activity of enzymes that interact with sulfonyl groups, affecting metabolic pathways.

    Receptors: It can bind to specific receptors, altering their function and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonyl chlorides, focusing on reactivity , physical properties , and applications .

Structural and Functional Analogues

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Refractive Index
[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride Cyclopropane + CF₃ + SO₂Cl C₅H₅ClF₃O₂S ~212.6 (calculated) Not reported ~1.6 (estimated) Not reported
Trifluoromethanesulfonyl chloride Linear CF₃-SO₂Cl CClF₃O₂S 168.52 29–32 1.583 1.334
Methanesulfonyl chloride Linear CH₃-SO₂Cl CH₃ClO₂S 114.55 161–162 1.480 1.454
Cyclopropanesulfonyl chloride Cyclopropane + SO₂Cl C₃H₅ClO₂S 140.64 85–87 (at 15 mmHg) 1.350 1.475

Notes:

  • Reactivity: The trifluoromethyl group in this compound increases electrophilicity compared to non-fluorinated analogues like methanesulfonyl chloride. This enhances its utility in nucleophilic substitution reactions .
  • However, this also stabilizes intermediates in cycloaddition or ring-opening reactions .
  • Thermal Stability : Cyclopropane-containing sulfonyl chlorides generally exhibit lower thermal stability than linear derivatives due to ring strain.

Research Findings

  • Synthetic Applications : Unlike trifluoromethanesulfonyl chloride (a widely used triflating agent), this compound is employed in niche applications, such as synthesizing cyclopropane-fused sulfonamides for medicinal chemistry .
  • Safety Profile : Similar to other sulfonyl chlorides, it is moisture-sensitive and corrosive. Proper handling (e.g., inert atmosphere, PPE) is critical to avoid hydrolysis or exothermic decomposition .

Key Differentiators

  • Electron-Withdrawing Effects : The CF₃ group in this compound provides stronger electron withdrawal than CH₃ or cyclopropane alone, increasing the electrophilicity of the sulfur center.
  • Solubility : Expected to have lower solubility in polar solvents compared to linear analogues due to the hydrophobic cyclopropane ring.
  • Biological Activity : Cyclopropane derivatives often show enhanced bioavailability, making this compound a candidate for drug discovery compared to simpler sulfonyl chlorides .

Biological Activity

[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride is an organosulfur compound with the molecular formula C5_5H6_6ClF3_3O2_2S. It is recognized for its potential applications in pharmaceutical chemistry, particularly due to the unique properties imparted by the trifluoromethyl and cyclopropyl groups. This article examines the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the reaction of cyclopropylmethanol with trifluoromethylsulfonyl chloride under anhydrous conditions, often using bases such as pyridine or triethylamine to facilitate the reaction. The general reaction scheme is as follows:

Cyclopropylmethanol+Trifluoromethylsulfonyl chloride[1(Trifluoromethyl)cyclopropyl]methanesulfonylchloride+HCl\text{Cyclopropylmethanol}+\text{Trifluoromethylsulfonyl chloride}\rightarrow [1-(Trifluoromethyl)cyclopropyl]methanesulfonylchloride+HCl

The biological activity of this compound is predominantly attributed to its electrophilic nature, which allows it to participate in nucleophilic substitution reactions. This property enables the compound to interact with various biological targets, including enzymes and receptors.

Molecular Targets

  • Enzymes : The compound can inhibit or modify enzyme activity by forming covalent bonds with nucleophilic residues in active sites.
  • Receptors : It may bind to specific receptors, influencing cellular signaling pathways and potentially altering physiological responses.

Drug Development

This compound is utilized as an intermediate in the synthesis of several pharmaceutical compounds. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable building block in drug design. Notably, it has been implicated in the development of drugs targeting various diseases, including cancer and infectious diseases.

Case Studies:

  • FDA-Approved Drugs : A review highlighted that compounds containing trifluoromethyl groups have been successfully integrated into numerous FDA-approved drugs over the past two decades, showcasing their significance in modern medicinal chemistry .
  • Antitumor Activity : Research has demonstrated that similar sulfonamide compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting a potential role for this compound in anticancer therapy .

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique FeaturesBiological Activity
Cyclopropanemethanesulfonyl chlorideLacks trifluoromethyl groupLess lipophilicityLimited
Trifluoromethanesulfonyl chlorideLacks cyclopropyl ringHigh reactivityModerate
Methanesulfonyl chlorideLacks both groupsBasic sulfonamide structureMinimal

The presence of both the trifluoromethyl group and cyclopropyl ring in this compound enhances its lipophilicity and metabolic stability, making it a more versatile reagent compared to its analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride, and how are reaction conditions optimized?

  • Cyclopropanation : A cyclopropyl ring is synthesized via carbene insertion into alkenes using reagents like diazomethane or transition-metal catalysts (e.g., Rh₂(OAc)₄) .
  • Trifluoromethylation : The trifluoromethyl group is introduced using CF₃I or CF₃SO₃K under radical or nucleophilic conditions. Microwave-assisted methods improve yield .
  • Sulfonylation : The cyclopropyl intermediate reacts with methanesulfonyl chloride (MsCl) in dichloromethane at 0–5°C, with triethylamine as a base to neutralize HCl .
  • Optimization : Reaction time (3–7 days), temperature control (0–25°C), and solvent polarity (THF vs. DCM) significantly impact purity (>95%) .

Q. What spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR : Confirm cyclopropane ring protons (δ 1.2–1.8 ppm, multiplicity: AB system) and trifluoromethyl (δ 120–125 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 222.0 (calculated: 221.6) .
  • IR Spectroscopy : S=O stretching at 1360 cm⁻¹ and S-Cl at 580 cm⁻¹ .

Q. How should this compound be stored to ensure stability?

  • Storage : Below -20°C in airtight, amber vials to prevent hydrolysis. Desiccants (silica gel) minimize moisture .
  • Decomposition Risks : Exposure to humidity forms sulfonic acid byproducts; monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

  • The sulfonyl chloride group acts as an electrophile. In reactions with amines (e.g., benzylamine), the chloride leaves, forming a sulfonamide via a two-step mechanism:

Nucleophilic attack at sulfur.

Proton transfer and chloride dissociation (k = 0.15 M⁻¹s⁻¹ in DMF at 25°C) .

  • Steric effects from the cyclopropyl ring slow reactions by 20–30% compared to linear analogs .

Q. How do contradictory data on synthesis yields arise, and how can they be resolved?

  • Case Study : Yields vary from 60% (batch) to 85% (flow chemistry) due to:

  • Incomplete cyclopropanation (GC-MS monitoring recommended) .
  • Competing side reactions (e.g., over-trifluoromethylation) in polar solvents .
    • Resolution : Use in situ FTIR to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies enhance its utility in synthesizing bioactive molecules?

  • Pharmaceutical Intermediates : React with primary amines to form sulfonamides, a common pharmacophore (e.g., antiviral agents) .
  • Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids (e.g., 4-fluorophenyl) yield biaryl sulfones (85% yield) .
  • Table : Comparative Reactivity with Nucleophiles

NucleophileProductYield (%)Conditions
BenzylamineSulfonamide78DCM, 0°C, 2h
PhenolSulfonate ester65THF, RT, 12h
ThiolDisulfide<10DMF, 50°C, 6h

Q. How does the cyclopropane ring influence its conformational stability in solution?

  • Ring Strain : The cyclopropane’s 60° bond angles increase ring strain (≈27 kcal/mol), leading to faster hydrolysis compared to non-cyclic analogs .
  • Dynamic NMR : At -40°C, diastereotopic protons split into distinct signals (Δδ = 0.3 ppm), confirming restricted rotation .

Data Contradictions and Validation

  • Discrepancy in Boiling Points : Reported values range from 29–32°C (pure) to 80–85°C (crude). GC-MS analysis reveals impurities (e.g., unreacted MsCl) skew lower values .
  • Validation : Reproduce syntheses using high-purity MsCl (≥99%) and compare with literature protocols from PubChem .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.